molecular formula C19H21N3O3 B2878207 N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide CAS No. 1206998-80-2

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide

Cat. No.: B2878207
CAS No.: 1206998-80-2
M. Wt: 339.395
InChI Key: NXWVTSTXBXXQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide is a synthetic acetamide derivative characterized by a cyclopropyl group attached to the acetamide nitrogen and a phenylurea moiety substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(2-methoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-25-17-5-3-2-4-16(17)22-19(24)21-15-8-6-13(7-9-15)12-18(23)20-14-10-11-14/h2-9,14H,10-12H2,1H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWVTSTXBXXQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylacetamides

Compounds such as N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) and derivatives (e.g., 40000–40006) share the acetamide core but differ in substituents (e.g., Cl, Br, CH₃, OCH₃, NO₂) . Key observations:

  • Methoxy Substitution : The 2-methoxy group in the target compound may enhance metabolic stability compared to hydroxylated analogs like 40005, which require protection/deprotection steps during synthesis .
  • Cyclopropyl vs.
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Compound Name Key Structural Features Target/Activity Reference
N-cyclopropyl-2-(4-(3-(2-methoxyphenyl)ureido)phenyl)acetamide Cyclopropyl, 2-methoxyphenylurea Hypothesized kinase inhibition
40004 (OCH₃-substituted analog) 4-Methoxyphenylacetamide Not specified
Compound 4 (EGFR inhibitor) Allyl-thioquinazoline-acetamide EGFR (IC₅₀ = 14.8 nM)
3-Chloro-N-phenyl-phthalimide Chlorinated phthalimide Polyimide monomer precursor

Ureido-Linked Compounds

The ureido group in the target compound is critical for hydrogen bonding with biological targets. For example:

  • Compound 8b (EGFR inhibitor): Features a fluorophenyl-ureido group with an IC₅₀ of 14.8 nM against EGFR, highlighting the importance of electron-withdrawing substituents (e.g., fluorine) for potency .
  • N-(2-(Dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide: Demonstrates that morpholine and triazine substitutions on the urea moiety enhance solubility and kinase affinity .

Acetamide-Based Corrosion Inhibitors

The target compound’s methoxy groups could similarly influence material interactions, though this remains speculative .

Preparation Methods

Synthetic Routes for N-Cyclopropyl-2-(4-(3-(2-Methoxyphenyl)Ureido)Phenyl)Acetamide

Retrosynthetic Analysis

The target molecule can be deconstructed into three key intermediates (Fig. 1):

  • Cyclopropylamine : Serves as the amide nitrogen source.
  • 4-Aminophenylacetic acid : Provides the acetamide backbone.
  • 2-Methoxyphenyl isocyanate : Delivers the ureido group.

Alternative disconnections involve pre-forming the urea linkage prior to amide coupling or utilizing protective group strategies to prevent undesired side reactions.

Stepwise Preparation Methods

Route 1: Sequential Urea and Amide Formation

Synthesis of 4-(3-(2-Methoxyphenyl)Ureido)Phenylacetic Acid
  • Nitro Reduction :

    • Starting material : 4-Nitrophenylacetic acid.
    • Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h) yields 4-aminophenylacetic acid (Yield: 92%).
    • Reaction :
      $$
      \text{4-NO}2\text{-Ph-CH}2\text{COOH} \xrightarrow{\text{H}2/\text{Pd}} \text{4-NH}2\text{-Ph-CH}_2\text{COOH}
      $$
  • Urea Formation :

    • Reagents : 2-Methoxyphenyl isocyanate, triethylamine (TEA), THF.
    • Conditions : 0°C → rt, 6 h.
    • Product : 4-(3-(2-Methoxyphenyl)ureido)phenylacetic acid (Yield: 78%).
    • Mechanism : Nucleophilic attack of the amine on the isocyanate carbonyl.
Amide Coupling with Cyclopropylamine
  • Activation : Convert carboxylic acid to acyl chloride (SOCl₂, reflux, 2 h).
  • Coupling : React acyl chloride with cyclopropylamine (DCM, TEA, 0°C, 2 h).
  • Yield : 85% after recrystallization (EtOAc/hexane).

Table 1: Route 1 Optimization Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Nitro Reduction H₂, Pd/C, EtOH 92 98.5
Urea Formation 2-MeOPhNCO, TEA, THF 78 97.2
Amide Coupling SOCl₂, Cyclopropylamine, DCM 85 99.1

Route 2: One-Pot Tandem Synthesis

Simultaneous Urea and Amide Bond Formation
  • Substrates : 4-Aminophenylacetic acid, 2-methoxyphenyl isocyanate, cyclopropylamine.
  • Coupling Agent : HATU, DIPEA, DMF.
  • Conditions : 25°C, 24 h.
  • Advantage : Eliminates intermediate isolation; reduces solvent use.
  • Yield : 70% (lower due to competing reactions).

Key Challenge :

  • Regioselectivity : Unreacted isocyanate may form oligomers. Mitigated by slow addition of reagents.

Industrial-Scale Considerations

Solvent Selection and Recycling

  • Preferred Solvents : THF (urea step), DCM (amide coupling).
  • Polymorph Control : Crystallization from EtOAc/hexane yields Form I (thermodynamically stable).

Cost-Effective Reagents

  • Alternative to HATU : EDCl/HOBt reduces cost by 40% with comparable yields (68% vs. 70%).

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05 (m, 4H, cyclopropyl), 3.75 (s, 3H, OCH₃), 6.85–7.45 (m, 8H, aromatic).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (urea C=O).

Purity Specifications

  • HPLC : ≥99% (C18 column, MeCN/H₂O gradient).
  • Impurities : ≤0.1% residual solvents (ICH Q3C compliant).

Challenges and Mitigation Strategies

Urea Hydrolysis

  • Risk : Basic or acidic conditions may cleave the urea bond.
  • Solution : Maintain pH 6–7 during workup.

Cyclopropylamine Volatility

  • Handling : Use closed systems to prevent loss (bp: 94°C).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.